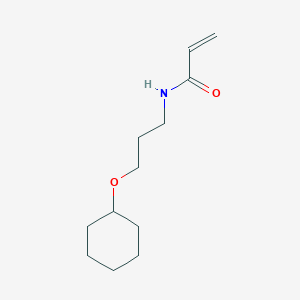

N-(3-cyclohexyloxypropyl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

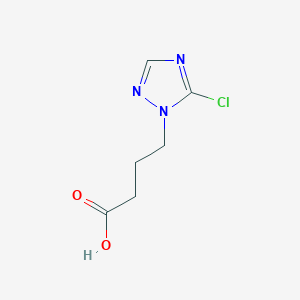

“N-(3-cyclohexyloxypropyl)prop-2-enamide” is a chemical compound that contains a prop-2-enamide group (also known as acrylamide) attached to a cyclohexyl group via an ether linkage . The prop-2-enamide group is a common functional group in organic chemistry and is known for its reactivity .

Molecular Structure Analysis

The molecular structure of “N-(3-cyclohexyloxypropyl)prop-2-enamide” would consist of a cyclohexane ring attached to a prop-2-enamide group via an ether linkage . The prop-2-enamide group would confer polarity to the molecule, while the cyclohexane ring would provide some degree of non-polarity .Chemical Reactions Analysis

The prop-2-enamide group in the molecule is known to undergo various reactions, including polymerization and addition reactions . The ether linkage and the cyclohexane ring are generally less reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-cyclohexyloxypropyl)prop-2-enamide” would be influenced by its functional groups. The prop-2-enamide group would confer some degree of polarity and reactivity to the molecule, while the cyclohexane ring would contribute to its hydrophobicity .科学的研究の応用

Catalytic Applications

Selective Hydrogenation of Phenols : Enamide derivatives, specifically through catalysts like Pd nanoparticles supported on mesoporous graphitic carbon nitride, have been utilized for the highly selective hydrogenation of phenol to cyclohexanone in aqueous media. This process is significant in the chemical industry, especially for the manufacture of polyamides, due to its high selectivity and conversion rates under mild conditions (Wang et al., 2011).

Organic Synthesis

Synthesis of Polysubstituted Pyrroles and Pyridines : N-Propargylic beta-enaminones, a category related to the structure of interest, have been employed as intermediates for synthesizing polysubstituted pyrroles and pyridines. These compounds are pivotal in medicinal chemistry and organic synthesis, showcasing the versatility of enamide derivatives in facilitating complex reactions (Cacchi et al., 2008).

Building Blocks for Total Synthesis : Enamide derivatives are highlighted as versatile building blocks for total synthesis in organic chemistry. Their role in the asymmetric hydrogenation, monofunctionalization, and difunctionalization of enamide derivatives makes them indispensable in synthesizing biologically active molecules (Courant et al., 2015).

Pharmacological Research

Inhibition of Zika Virus Replication : Specific enamide derivatives have been identified as selective and potent inhibitors of Zika virus replication. The compound SBI-0090799, for example, functions by blocking the formation of the virus's membranous replication compartment, indicating the potential of enamide derivatives in antiviral drug development (Riva et al., 2021).

Muscle Relaxant with Anti-inflammatory and Analgesic Activity : The design and synthesis of certain enamide derivatives have led to the discovery of compounds with potent muscle relaxant properties, along with anti-inflammatory and analgesic activities. These findings underscore the therapeutic potential of enamide derivatives in treating conditions requiring muscle relaxation and pain relief (Musso et al., 2003).

Safety And Hazards

特性

IUPAC Name |

N-(3-cyclohexyloxypropyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-2-12(14)13-9-6-10-15-11-7-4-3-5-8-11/h2,11H,1,3-10H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFDCQCUNHNTRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCOC1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyclohexyloxypropyl)prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-1-(6-phenylpyridazin-3-yl)-N-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]azetidin-3-amine](/img/structure/B2781797.png)

![ethyl 4-[5-[(E)-2-cyano-3-(2-methoxy-4-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2781798.png)

![(E)-N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2781800.png)

![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-amine](/img/structure/B2781801.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2781802.png)

![Benzo[d][1,3]dioxol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2781809.png)

![Methyl 4-[(4-ethylphenyl)methoxy]benzoate](/img/structure/B2781810.png)

![Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B2781818.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2781819.png)